5-Isoleucine angiotensin I acetate
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Overview
Description
5-Isoleucine angiotensin I acetate: is a synthetic peptide derivative of angiotensin I, a precursor to the potent vasoconstrictor angiotensin II. This compound is often used in biochemical and pharmacological research due to its role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoleucine angiotensin I acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows the same principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 5-Isoleucine angiotensin I acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents such as carbodiimides.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry: 5-Isoleucine angiotensin I acetate is used as a model peptide in studies involving peptide synthesis, purification, and characterization techniques .
Biology: In biological research, this compound is used to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in cell culture studies to investigate cellular responses to angiotensin peptides .
Medicine: In medical research, this compound is used to develop and test new drugs targeting the renin-angiotensin system. It is also used in studies exploring the mechanisms of hypertension and cardiovascular diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based therapeutics and diagnostic tools .
Mechanism of Action
5-Isoleucine angiotensin I acetate exerts its effects by acting as a precursor to angiotensin II, a potent vasoconstrictor. The conversion of angiotensin I to angiotensin II is catalyzed by the enzyme angiotensin-converting enzyme (ACE). Angiotensin II then binds to angiotensin receptors, leading to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions collectively contribute to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Angiotensin I: The natural precursor to angiotensin II, differing from 5-Isoleucine angiotensin I acetate by the presence of a different amino acid sequence.
Angiotensin II: The active form of the peptide that exerts vasoconstrictive effects.
Des-aspartate-angiotensin I: A modified form of angiotensin I lacking the aspartate residue.
Uniqueness: this compound is unique due to the presence of isoleucine at the fifth position, which can influence its biological activity and stability. This modification allows researchers to study the specific effects of amino acid substitutions on the function of angiotensin peptides .
Properties
CAS No. |
107425-19-4 |
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Molecular Formula |
C66H97N17O18 |
Molecular Weight |
1416.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H89N17O14.2C2H4O2/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;2*1-2(3)4/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);2*1H3,(H,3,4)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 |
InChI Key |
CKIFOTYDIFUKEP-TYQYNJATSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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